methyl 1-phenyl-4-(phenylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide
Description
Methyl 1-phenyl-4-(phenylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a phenyl group at position 1, a phenylsulfanyl substituent at position 4, and a methyl sulfide group at position 6. Pyrazolo[3,4-d]pyrimidine scaffolds are known for their versatility in drug discovery due to their ability to mimic purine bases, enabling interactions with biological targets like enzymes or receptors .
Properties
IUPAC Name |
6-methylsulfanyl-1-phenyl-4-phenylsulfanylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4S2/c1-23-18-20-16-15(12-19-22(16)13-8-4-2-5-9-13)17(21-18)24-14-10-6-3-7-11-14/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTNMVGISTUWKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2C3=CC=CC=C3)C(=N1)SC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-phenyl-4-(phenylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors such as 3-aminopyrazole with formamide or other suitable reagents under high-temperature conditions.
Introduction of Phenyl and Phenylsulfanyl Groups: The phenyl and phenylsulfanyl groups can be introduced through nucleophilic substitution reactions. For instance, the reaction of the pyrazolo[3,4-d]pyrimidine core with phenylsulfanyl chloride in the presence of a base like potassium carbonate can yield the desired product.
Methylation: The final step involves methylation, which can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfide moiety, to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule. Typical reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenylsulfanyl group, where nucleophiles such as amines or thiols can replace the phenylsulfanyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, potassium carbonate as a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Studied for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of methyl 1-phenyl-4-(phenylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide is largely dependent on its interaction with biological targets. It may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity, which can disrupt metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between methyl 1-phenyl-4-(phenylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide and related derivatives:
Structural and Functional Analysis
Position 1 Substituents :
- The target compound features a phenyl group at position 1, which enhances aromatic stacking interactions compared to 4-methylphenyl in analogs . This substitution may improve lipophilicity and membrane permeability.
- In contrast, the antileishmanial compound (R)-1 has a methoxy group at position 4, which likely modulates solubility and target binding .
PI3K inhibitors (e.g., ) utilize amino-methyl-quinazolinone moieties at position 4 for selective kinase inhibition, highlighting the importance of substituent polarity.
Position 6 Substituents: The methyl sulfide group is conserved across multiple analogs (e.g., ), suggesting its role in stabilizing the heterocyclic core. However, antileishmanial derivatives replace this with cyclohexylamino groups to enhance solubility and bioavailability .
Biological Activity
Methyl 1-phenyl-4-(phenylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential as an inhibitor in various therapeutic contexts, particularly in cancer treatment and antiviral applications.
Chemical Structure
The compound's structure can be represented as follows:
Pyrazolo[3,4-d]pyrimidines have been shown to exhibit their biological effects primarily through the inhibition of specific kinases. Notably, Src and Bcr-Abl tyrosine kinases are significant targets in cancer therapies. The compound's structural features allow it to interact effectively with these kinases, leading to reduced cell proliferation and increased sensitivity to radiation therapy in glioblastoma models .
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines, including the compound of interest, inhibit tumor growth in various cancer cell lines:
| Compound | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| SI388 | Glioblastoma | 0.5 | Src inhibition |
| 1b (SI223) | CML | 0.7 | Bcr-Abl inhibition |
| 1c (SI306) | Neuroblastoma | 0.6 | Src inhibition |
These compounds showed significant inhibition of cancer cell viability in vitro and in vivo models .
Antiviral Properties
In addition to anticancer activity, pyrazolo[3,4-d]pyrimidine derivatives have also been evaluated for their antiviral efficacy. For instance:
- Compounds exhibited antiviral effects against herpes simplex virus type-1 (HSV-1), with some derivatives reducing plaque formation significantly .
- A study highlighted that certain pyrazole derivatives demonstrated promising activity against the tobacco mosaic virus (TMV), showcasing potential for broader antiviral applications .
Case Study 1: Src Kinase Inhibition
In a lead optimization study involving a library of pyrazolo[3,4-d]pyrimidines, compound SI388 was identified as a potent Src inhibitor. In glioblastoma cellular models (U251 and T98G), treatment with SI388 led to a significant decrease in Src phosphorylation levels, indicating effective inhibition of kinase activity .
Case Study 2: Antiviral Efficacy
A series of novel pyrazole derivatives were tested for their ability to inhibit HSV-1 replication. One compound demonstrated an EC50 value of 0.2 nM against wild-type HIV-1 and showed efficacy against resistant strains as well . This highlights the potential utility of such compounds in developing antiviral therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
